Sitravatinib is a small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) known to play a role in cancer progression. These RTKs include VEGFR2, PDGFRα/β, FGFR1-3, and c-Kit []. By inhibiting these signaling pathways, Sitravatinib disrupts processes essential for tumor growth and metastasis, making it a potential therapeutic agent for various cancers.
One of the primary mechanisms by which Sitravatinib may exert its anti-tumor effect is through its inhibition of vascular endothelial growth factor receptor 2 (VEGFR2). VEGFR2 signaling is crucial for the formation of new blood vessels (angiogenesis), which tumors require for growth and survival. Sitravatinib disrupts this process by blocking VEGFR2 signaling, thereby starving tumors of their blood supply and hindering their growth [, ].
The ability of Sitravatinib to target multiple RTKs makes it a potentially versatile agent for various cancers driven by these signaling pathways. Research is ongoing to investigate its efficacy in: